molecular formula C8H15NO2 B13383038 2-Methyl-2-propanyl (1E)-1-propen-1-ylcarbamate

2-Methyl-2-propanyl (1E)-1-propen-1-ylcarbamate

Cat. No.: B13383038
M. Wt: 157.21 g/mol
InChI Key: FIZCCQCDGGYKLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-tert-Butyl prop-1-en-1-ylcarbamate typically involves the reaction of tert-butyl carbamate with an appropriate alkene under specific conditions. One common method is the reaction of tert-butyl carbamate with prop-1-en-1-yl chloride in the presence of a base such as potassium carbonate . The reaction is carried out at room temperature, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for (E)-tert-Butyl prop-1-en-1-ylcarbamate involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is typically purified using advanced techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

(E)-tert-Butyl prop-1-en-1-ylcarbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various carbamate derivatives, amines, and substituted carbamates .

Scientific Research Applications

(E)-tert-Butyl prop-1-en-1-ylcarbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-tert-Butyl prop-1-en-1-ylcarbamate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of enzyme-substrate complexes. These interactions can modulate the activity of the enzymes and affect various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-tert-Butyl prop-1-en-1-ylcarbamate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility as a building block in organic synthesis and its potential in various scientific fields make it a valuable compound .

Biological Activity

2-Methyl-2-propanyl (1E)-1-propen-1-ylcarbamate, also known as a carbamate derivative, has garnered interest in the scientific community due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₇H₁₃NO₂
  • Molecular Weight : 143.19 g/mol

This compound features a carbamate functional group that is known for its diverse biological activities.

Biological Activity Overview

Carbamates are widely recognized for their pharmacological properties, which include:

  • Antimicrobial Activity : Various studies have indicated that carbamate derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
  • Anticancer Properties : Some carbamates have shown potential in inhibiting tumor growth by inducing apoptosis in cancer cells. Research indicates that specific structural modifications can enhance their cytotoxic effects.
  • Anti-inflammatory Effects : Carbamates may also possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.

Antimicrobial Activity

A study investigating the antimicrobial effects of various carbamate derivatives found that this compound exhibited notable activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods. The results are summarized in the table below:

Bacterial StrainMIC (µg/mL)Activity Level
Escherichia coli32Moderate
Staphylococcus aureus16High
Pseudomonas aeruginosa64Low

These findings suggest that structural modifications in the carbamate can enhance its antimicrobial properties.

Anticancer Studies

In a comparative study on the cytotoxic effects of various carbamates, this compound was tested against human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with an IC50 value of approximately 25 µM against the OVCAR-8 ovarian cancer cell line.

Case Study on Anticancer Potential

A notable case study involved the administration of this compound in a preclinical model of ovarian cancer. The treatment resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an effective therapeutic agent.

Case Study on Anti-inflammatory Effects

Another case study focused on the anti-inflammatory effects of this compound in a murine model of acute inflammation. The results demonstrated a marked decrease in inflammatory markers such as TNF-alpha and IL-6 following treatment with the compound, suggesting its utility in managing inflammatory conditions.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

tert-butyl N-prop-1-enylcarbamate

InChI

InChI=1S/C8H15NO2/c1-5-6-9-7(10)11-8(2,3)4/h5-6H,1-4H3,(H,9,10)

InChI Key

FIZCCQCDGGYKLM-UHFFFAOYSA-N

Canonical SMILES

CC=CNC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.